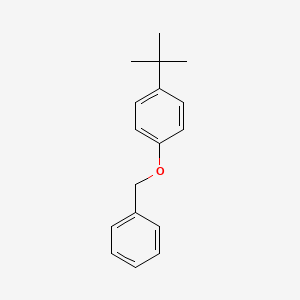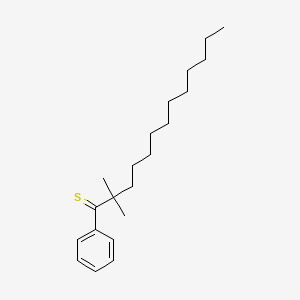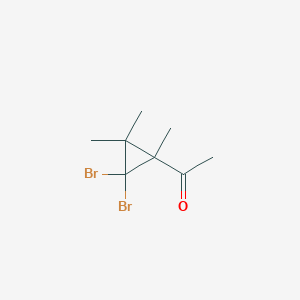
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopropyl ring substituted with two bromine atoms and three methyl groups, making it a highly interesting molecule in organic chemistry
准备方法
The synthesis of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,3-trimethylcyclopropane using bromine (Br2) in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 0-25°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
化学反应分析
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .
相似化合物的比较
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1,2-Dibromocyclopentane: Both compounds feature bromine-substituted cycloalkanes, but differ in ring size and substitution pattern.
1,3-Dibromopropane: This compound has a linear structure with two bromine atoms, making it less sterically hindered compared to the cyclopropyl derivative.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: This compound has a similar bromine substitution but includes an aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl ring and the specific arrangement of bromine and methyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
52100-86-4 |
|---|---|
分子式 |
C8H12Br2O |
分子量 |
283.99 g/mol |
IUPAC 名称 |
1-(2,2-dibromo-1,3,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H12Br2O/c1-5(11)7(4)6(2,3)8(7,9)10/h1-4H3 |
InChI 键 |
RYUXUAMLMWSLNA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(C(C1(Br)Br)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
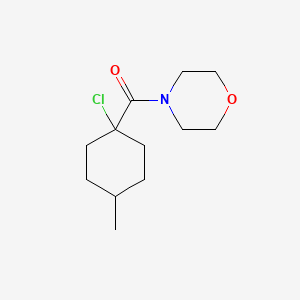
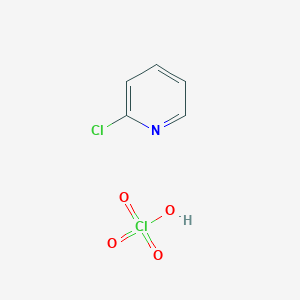

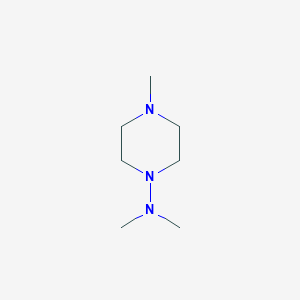
methanethione](/img/structure/B14637979.png)
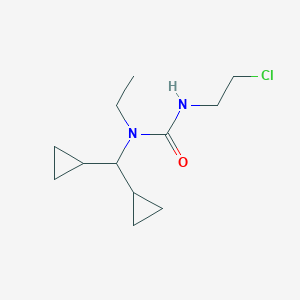

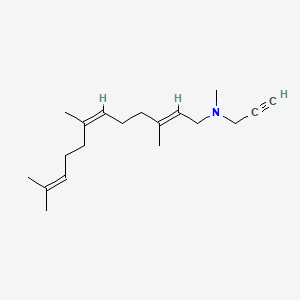
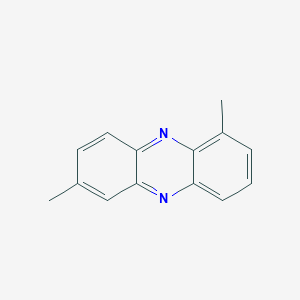
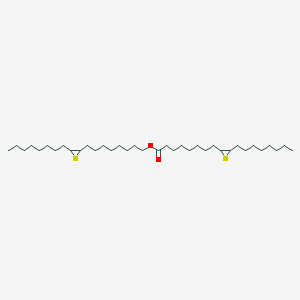
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
